REACTION_CXSMILES
|
C[O:2][C:3](=[O:22])[C:4]1[CH:9]=[C:8]([N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:15])[CH:7]=[C:6]([N:16]2[CH2:20][CH2:19][CH2:18][C:17]2=[O:21])[CH:5]=1.[Li+].[OH-].O>O1CCOCC1>[O:21]=[C:17]1[CH2:18][CH2:19][CH2:20][N:16]1[C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:15])[CH:7]=1)[C:3]([OH:22])=[O:2] |f:1.2|
|
Name
|
3,5-bis-(2-oxopyrrolidin-1-yl)benzoic acid methyl ester
|
Quantity
|
201 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC(=C1)N1C(CCC1)=O)N1C(CCC1)=O)=O
|
Name
|
|
Quantity
|
42 mg
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
CUSTOM
|
Details
|
The product precipitated in the aqueous layer
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo to D8 (128 mg) as white solid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
O=C1N(CCC1)C=1C=C(C(=O)O)C=C(C1)N1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |